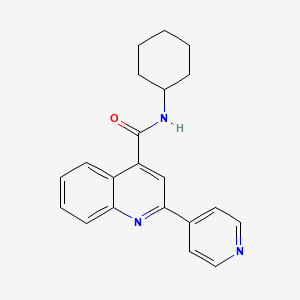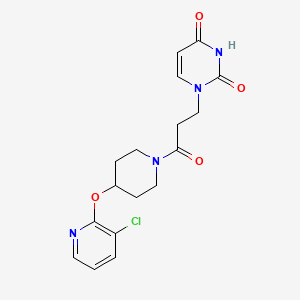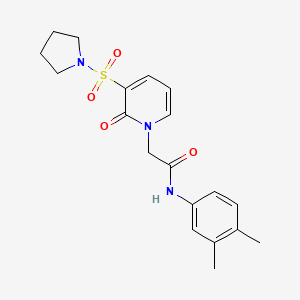
N-(3,4-二甲苯基)-2-(2-氧代-3-(吡咯烷-1-磺酰基)吡啶-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex molecule that appears to be related to various acetamide derivatives studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamides with similar structural features.
Synthesis Analysis
The synthesis of related N-substituted acetamides often involves the condensation of corresponding acids or their derivatives with amines or amino compounds. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by indolization under Fischer conditions followed by amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and intramolecular hydrogen bonding, contributing to the stability of the molecule. For instance, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide was described as being composed of two approximately planar parts, with an intramolecular hydrogen bond forming a pseudo ring . This structural information can be useful in predicting the conformation of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants resulted in the generation of multiple products, characterized by spectroscopic methods . This suggests that the compound may also be susceptible to oxidation and other chemical transformations, which could be explored to modify its chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity and intramolecular hydrogen bonding mentioned earlier can affect the melting point, solubility, and intermolecular interactions of these compounds . Additionally, the presence of substituents such as pyrrolidinyl groups can impact the lipophilicity and, consequently, the pharmacokinetic profile of the compound . These properties are critical for the potential application of N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in a biological context.
科学研究应用
概述
化合物N-(3,4-二甲苯基)-2-(2-氧代-3-(吡咯烷-1-磺酰基)吡啶-1(2H)-基)乙酰胺代表了一类具有多种科学研究应用潜力的化学实体。本综述探讨了各种研究,重点介绍了其合成方法、药理活性和潜在治疗应用,不包括药物使用、剂量和副作用的具体细节。
合成和药理活性
一个重要的兴趣领域是与母体化合物相似的衍生物的合成和药理活性。例如,吡拉西坦及其衍生物以其促智作用而闻名,与所讨论的化合物具有结构相似性。这些衍生物在治疗和治疗诸如酒精中毒、雷诺氏现象、深静脉血栓形成和脑损伤等疾病方面显示出有希望的效果,通过改善学习、记忆和大脑代谢(Dhama 等,2021)。合成这些化合物及其生物活性的方法论强调了 N-(3,4-二甲苯基)-2-(2-氧代-3-(吡咯烷-1-磺酰基)吡啶-1(2H)-基)乙酰胺所属结构类别的多功能性和潜在治疗益处。
结构相关化合物的生物效应
对乙酰胺、甲酰胺及其衍生物的生物效应的研究提供了对 N-(3,4-二甲苯基)-2-(2-氧代-3-(吡咯烷-1-磺酰基)吡啶-1(2H)-基)乙酰胺等化合物可能引发的生物反应的见解。这些研究突出了相似化合物之间生物反应的多样性,强调了理解每种衍生物的独特特性和潜在应用的重要性(Kennedy,2001)。
潜在治疗应用
此外,在药物开发中探索杂环 N-氧化物分子,包括吡咯烷衍生物,为评估 N-(3,4-二甲苯基)-2-(2-氧代-3-(吡咯烷-1-磺酰基)吡啶-1(2H)-基)乙酰胺的治疗潜力提供了一个框架。这些分子在抗癌、抗菌和抗炎应用中显示出前景,展示了该化合物类别在药物化学和治疗干预中的广泛潜力(Li 等,2019)。
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-8-16(12-15(14)2)20-18(23)13-21-9-5-6-17(19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAVFRPOYUSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

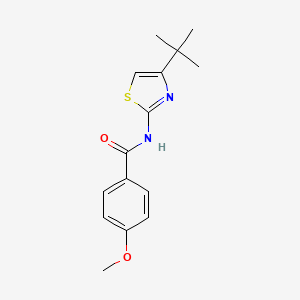
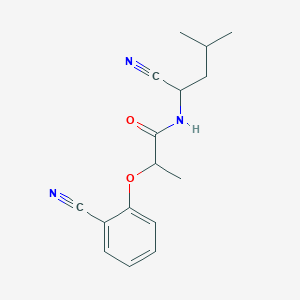
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
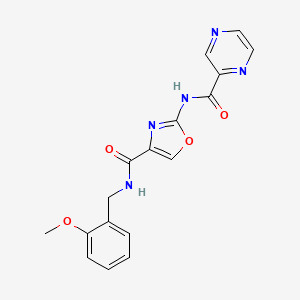
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
